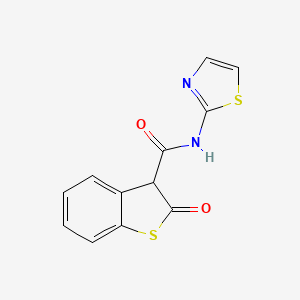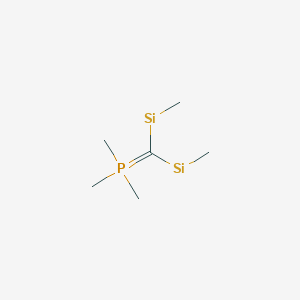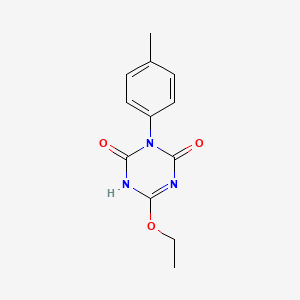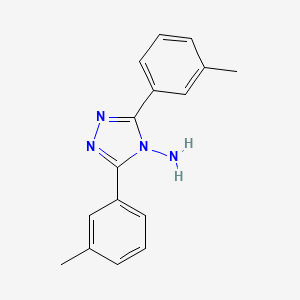![molecular formula C3H10N3O3P B14492212 {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid CAS No. 64781-41-5](/img/structure/B14492212.png)
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid is a compound characterized by the presence of a hydrazinylmethylidene group attached to an aminoethyl phosphonic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid typically involves the reaction of hydrazine derivatives with phosphonic acid precursors. One common method includes the condensation of hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reacted with a phosphonic acid derivative under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The hydrazinyl and phosphonic acid groups can participate in substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid oxides, while substitution reactions can produce a range of hydrazinyl and phosphonic acid derivatives .
Wissenschaftliche Forschungsanwendungen
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a component in various industrial processes .
Wirkmechanismus
The mechanism of action of {1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The phosphonic acid moiety may also interact with metal ions and other biomolecules, affecting their function and stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-Amino-ethyl)-phosphonic acid diisopropyl ester: A related compound with similar structural features but different functional groups.
Sulfur compounds: Compounds containing sulfur atoms that exhibit similar reactivity patterns in certain chemical reactions
Uniqueness
{1-[(Hydrazinylmethylidene)amino]ethyl}phosphonic acid is unique due to its combination of hydrazinyl and phosphonic acid groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
64781-41-5 |
|---|---|
Molekularformel |
C3H10N3O3P |
Molekulargewicht |
167.10 g/mol |
IUPAC-Name |
1-(hydrazinylmethylideneamino)ethylphosphonic acid |
InChI |
InChI=1S/C3H10N3O3P/c1-3(5-2-6-4)10(7,8)9/h2-3H,4H2,1H3,(H,5,6)(H2,7,8,9) |
InChI-Schlüssel |
AOCWTNXPZOWIKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(N=CNN)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,9,10-Trimethoxy-2H,11H-[1,3]dioxolo[4,5-A]xanthen-11-one](/img/structure/B14492134.png)

![Ethanol, 2,2'-[1,2-ethanediylbis[(4-aminophenyl)imino]]bis-](/img/structure/B14492152.png)


![2-[1-(9H-fluoren-2-yl)ethylideneamino]guanidine;hydrochloride](/img/structure/B14492161.png)



![Ethanol, 2-[2-[[4-[(2-bromo-4,6-dinitrophenyl)azo]-1-naphthalenyl]amino]ethoxy]-](/img/structure/B14492177.png)




